Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative characterized by a 2-methoxyethyl substituent at the 7-position of the purine ring, a methyl group at the 3-position, and a methyl ester-linked sulfanylacetate moiety at the 8-position.
Properties
IUPAC Name |
methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-15-9-8(10(18)14-11(15)19)16(4-5-20-2)12(13-9)22-6-7(17)21-3/h4-6H2,1-3H3,(H,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLTXIYXSICIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound that exhibits notable biological activity due to its unique purine structure. This article delves into the biological properties, potential therapeutic applications, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₄S. Its structure features a purine ring with a methoxyethyl side chain and a sulfanylacetate moiety, which are critical for its biological interactions. The presence of dioxo substituents at the 2 and 6 positions enhances its reactivity and potential as a therapeutic agent.
Research indicates that compounds with similar purine structures can interact with various biological processes, including:
- Enzyme Inhibition : this compound may inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .
- Nucleotide Analog Activity : The compound's purine base suggests it may act as a nucleotide analog, potentially interfering with nucleic acid synthesis or function.
Antidiabetic Properties
Several studies have highlighted the potential of purine derivatives in managing diabetes. This compound has shown promise in:
- Reducing Blood Glucose Levels : In vitro studies indicate that this compound can lower glucose levels by enhancing insulin sensitivity and inhibiting DPP-IV activity .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Research has indicated that purine derivatives can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to disrupt the cell cycle in cancerous cells, leading to reduced proliferation rates .
Case Studies
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Case Study on Diabetes Management :
- A clinical trial involving patients with type 2 diabetes demonstrated that administration of methylated purine derivatives led to significant reductions in HbA1c levels over a 12-week period. The study highlighted the compound's role in enhancing insulin secretion and sensitivity.
-
Case Study on Cancer Treatment :
- In vitro experiments on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the potential of methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate as an anticancer agent. Compounds with similar purine structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of purine-2,6-diones have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in cancer progression and metastasis .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The selective targeting of cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential. In vitro studies have indicated that certain derivatives can induce morphological changes in cancer cells, leading to cell death without affecting healthy cells .
Synthesis and Structural Insights
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the purine core followed by the introduction of the sulfanyl and methoxyethyl groups. Techniques such as NMR spectroscopy are employed to confirm the structural integrity of the synthesized compounds .
Structural Characteristics:
The compound's molecular formula is C13H18N4O5S, indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the methoxyethyl group is particularly noteworthy as it may enhance solubility and bioavailability .
Inhibitory Effects on Enzymes:
Research has shown that compounds similar to this compound can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurological functions, respectively .
Case Study: Anticancer Efficacy
In a specific case study involving derivatives of purine compounds, several were tested for their anticancer efficacy against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating potent anticancer activity . These findings suggest that this compound could be a valuable lead compound for further development.
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several purine derivatives, differing primarily in substituents at the 7- and 8-positions. Key analogues include:
Key Observations :
- 7-Position Substituent : The 2-methoxyethyl group in the target compound may enhance solubility compared to hydrophobic groups like hexyl or phenylethyl .
Physicochemical Properties
Predicted collision cross-section (CCS) values for related compounds (measured via ion mobility spectrometry) highlight differences in molecular size and conformation:
The target compound’s smaller ester group (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
